molecular formula C11H18N4S B4675115 1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-prop-2-enylthiourea

1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-prop-2-enylthiourea

Cat. No.: B4675115
M. Wt: 238.36 g/mol
InChI Key: SEILGSINQROCEC-UHFFFAOYSA-N
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Description

1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-prop-2-enylthiourea is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and methyl groups, and a thiourea moiety linked to a prop-2-enyl group

Preparation Methods

The synthesis of 1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-prop-2-enylthiourea typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of ethyl acetoacetate with hydrazine hydrate to form 1-ethyl-3,5-dimethylpyrazole.

    Introduction of the prop-2-enyl group: The pyrazole derivative is then reacted with allyl isothiocyanate under controlled conditions to introduce the prop-2-enyl group, forming the desired thiourea compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-prop-2-enylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the compound can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea sulfur atom, with reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-prop-2-enylthiourea has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Preliminary studies suggest its potential as an antimicrobial and anticancer agent, although further research is needed to confirm these properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-prop-2-enylthiourea involves its interaction with molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active site residues, while the pyrazole ring may engage in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-prop-2-enylthiourea can be compared with other thiourea derivatives and pyrazole-containing compounds:

    Thiourea derivatives: Compounds like 1-phenyl-3-prop-2-enylthiourea share similar structural features but differ in their substituents, which can affect their reactivity and biological activity.

    Pyrazole-containing compounds: 1-ethyl-3,5-dimethylpyrazole and its derivatives are structurally related but lack the thiourea moiety, resulting in different chemical and biological properties.

Properties

IUPAC Name

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4S/c1-5-7-12-11(16)13-10-8(3)14-15(6-2)9(10)4/h5H,1,6-7H2,2-4H3,(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEILGSINQROCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=S)NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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